molecular formula C19H18N2O2 B12885104 6-[4-(Butylamino)phenyl]quinoline-5,8-dione CAS No. 111928-34-8

6-[4-(Butylamino)phenyl]quinoline-5,8-dione

Cat. No.: B12885104
CAS No.: 111928-34-8
M. Wt: 306.4 g/mol
InChI Key: MXQXRFFSVUNXPF-UHFFFAOYSA-N
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Description

6-[4-(Butylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C19H20N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 4-(butylamino)aniline with quinoline-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Butylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where the butylamino group or other substituents are replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,8-dione derivatives with different functional groups, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-[4-(Butylamino)phenyl]quinoline-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Methylamino)phenyl]quinoline-5,8-dione
  • 6-[4-(Ethylamino)phenyl]quinoline-5,8-dione
  • 6-[4-(Propylamino)phenyl]quinoline-5,8-dione

Uniqueness

6-[4-(Butylamino)phenyl]quinoline-5,8-dione is unique due to its specific butylamino substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

111928-34-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

6-[4-(butylamino)phenyl]quinoline-5,8-dione

InChI

InChI=1S/C19H18N2O2/c1-2-3-10-20-14-8-6-13(7-9-14)16-12-17(22)18-15(19(16)23)5-4-11-21-18/h4-9,11-12,20H,2-3,10H2,1H3

InChI Key

MXQXRFFSVUNXPF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3

Origin of Product

United States

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